8-Hydroxy-5-deazaflavin
Overview
Description
8-Hydroxy-5-deazaflavin is a derivative of 5-deazaflavin, which is an analogue of naturally occurring flavins such as riboflavin, flavin mononucleotide, and flavin adenine dinucleotide . This compound is notable for its unique structure, where the nitrogen atom at position 5 of the isoalloxazine ring is replaced by a carbon atom, resulting in distinctive electrochemical and photochemical properties . It is frequently used as a replacement coenzyme in various flavoproteins to study and manipulate their reaction mechanisms .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 8-Hydroxy-5-deazaflavin involves the preparation of the 7,8-didemethyl-8-hydroxy-5-deazariboflavin moiety. This process typically starts with the riboflavin biosynthesis pathway, where a pyrimidine intermediate is used . The synthesis also involves the precursor 4-hydroxyphenylpyruvate from tyrosine . The reaction conditions often include the use of radical S-adenosylmethionine binding motifs, Fe²⁺, sulfide, and dithionite to stimulate the production of the desired compound .
Industrial Production Methods: In industrial settings, the production of this compound can be achieved through the heterologous expression of the riboflavin kinase from Schizosaccharomyces pombe in Escherichia coli and Saccharomyces cerevisiae . This method allows for the scalable production of the compound, making it feasible for large-scale applications.
Chemical Reactions Analysis
Types of Reactions: 8-Hydroxy-5-deazaflavin undergoes various types of reactions, including oxidation, reduction, and substitution. One of the key reactions it catalyzes is the electron transfer between reduced coenzyme F420 and NADP⁺, resulting in the formation of coenzyme F420 and NADPH .
Common Reagents and Conditions: The common reagents used in these reactions include NADP⁺, coenzyme F420, and various electron donors and acceptors . The reaction conditions often involve the use of photochemically induced dynamic nuclear polarization to observe the one-electron-reduced species under biologically relevant conditions .
Major Products: The major products formed from these reactions include NADPH and coenzyme F420, which are essential for various metabolic processes in microorganisms .
Scientific Research Applications
8-Hydroxy-5-deazaflavin has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 8-Hydroxy-5-deazaflavin involves one-electron-transfer reactions in flavoproteins. These reactions are often impeded with 5-deazaflavin as a cofactor, leading to the formation of less stable radical species that quickly re-oxidize or undergo disproportionation . The compound’s unique structure allows it to function as a light-harvesting chromophore and facilitate various redox reactions in microorganisms .
Comparison with Similar Compounds
- Riboflavin
- Flavin mononucleotide
- Flavin adenine dinucleotide
- 7,8-Didemethyl-8-hydroxy-5-deazariboflavin
Comparison: While structurally similar to riboflavin and its derivatives, 8-Hydroxy-5-deazaflavin is unique due to the substitution of the nitrogen atom at position 5 with a carbon atom . This modification imparts distinctive electrochemical and photochemical properties, making it a valuable tool in studying and manipulating flavoprotein reaction mechanisms . Additionally, its role as a light-harvesting chromophore and its involvement in various redox reactions highlight its versatility and importance in scientific research .
Properties
IUPAC Name |
10-(2,3,4,5-tetrahydroxypentyl)-1H-pyrimido[4,5-b]quinoline-2,4,8-trione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3O7/c20-6-12(23)13(24)11(22)5-19-10-4-8(21)2-1-7(10)3-9-14(19)17-16(26)18-15(9)25/h1-4,11-13,20,22-24H,5-6H2,(H2,17,18,25,26) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HJMIIBXYFPJZBP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=O)C=C2C1=CC3=C(N2CC(C(C(CO)O)O)O)NC(=O)NC3=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3O7 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50958446 | |
Record name | 1-Deoxy-1-(2,4-dihydroxy-8-oxopyrimido[4,5-b]quinolin-10(8H)-yl)pentitol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50958446 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
363.32 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
37333-48-5 | |
Record name | Factor 420 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0037333485 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1-Deoxy-1-(2,4-dihydroxy-8-oxopyrimido[4,5-b]quinolin-10(8H)-yl)pentitol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50958446 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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